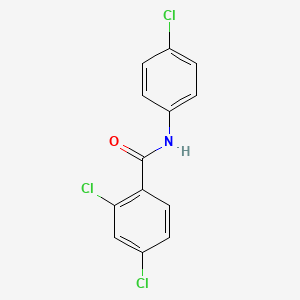

2,4-dichloro-N-(4-chlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYNQSLLCKORDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324027 | |

| Record name | 2,4-dichloro-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-00-2 | |

| Record name | NSC405510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-TRICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Analysis of 2,4 Dichloro N 4 Chlorophenyl Benzamide and Analogues

Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies on Substituted Benzamides

Crystallographic studies on compounds analogous to 2,4-dichloro-N-(4-chlorophenyl)benzamide have revealed key structural parameters. For instance, the crystal structure of N-(2,4-dichlorophenyl)benzamide was determined to be monoclinic with the space group P2_1/n. nih.gov Similarly, a related compound, 2,6-dichloro-N-(4-chlorophenyl)benzamide, also crystallizes in the monoclinic system, but with the space group P2_1/c. nih.gov The crystallographic data for these and other related benzamides are summarized in the interactive table below, highlighting the variations in unit cell dimensions and other crystal parameters that arise from different substitution patterns.

Interactive Data Table: Crystallographic Data for Substituted Benzamides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| N-(2,4-dichlorophenyl)benzamide | Monoclinic | P2_1/n | 11.7388 | 4.7475 | 22.8630 | 106.360 |

| 2,6-dichloro-N-(4-chlorophenyl)benzamide | Monoclinic | P2_1/c | 11.241 | 12.590 | 9.6450 | 100.60 |

| 4-Chloro-N-(2-chlorophenyl)benzamide | Monoclinic | P2_1/n | 10.7913 | 4.8078 | 23.570 | 97.718 |

| 4-Chloro-N-(3-chlorophenyl)benzamide | Monoclinic | P2_1/c | 12.8696 | 9.7485 | 9.8243 | 90.265 |

Analysis of Intermolecular Interactions (e.g., N–H⋯O Hydrogen Bonding, Aromatic π–π Stacking)

The solid-state architecture of substituted benzamides is significantly influenced by a network of intermolecular interactions. Among these, the N–H⋯O hydrogen bond is a predominant feature, often forming infinite chains or dimeric motifs that link adjacent molecules. In the crystal structure of N-(2,4-dichlorophenyl)benzamide, molecules are linked by N–H⋯O hydrogen bonds, forming infinite chains that propagate along the b-axis. nih.gov Similarly, in 2,6-dichloro-N-(4-chlorophenyl)benzamide, N–H⋯O hydrogen bonds create chains of molecules. nih.gov

Interactive Data Table: Hydrogen Bonding and π–π Stacking Parameters in Substituted Benzamides

| Compound | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | π–π Stacking (Centroid-Centroid Distance, Å) |

|---|---|---|---|---|---|---|

| N-(2,4-dichlorophenyl)benzamide | N-H···O | - | - | - | - | - |

| 2,6-dichloro-N-(4-chlorophenyl)benzamide | N-H···O | - | - | - | - | 3.759(3) and 3.776(3) |

| 4-Chloro-N-(2-chlorophenyl)benzamide | N-H···O | 0.85(2) | 2.12(2) | 2.901(2) | 154(2) | Not significant |

| 4-Chloro-N-(3-chlorophenyl)benzamide | N-H···O | - | - | - | - | - |

Dihedral Angle Analysis of Aromatic Ring Systems

The relative orientation of the two aromatic rings in benzanilide (B160483) derivatives is a key conformational parameter. This is typically described by the dihedral angle between the mean planes of the rings. In N-(2,4-dichlorophenyl)benzamide, the benzoyl and aniline (B41778) rings are nearly coplanar, with a dihedral angle of just 2.6(2)°. nih.gov In contrast, the dihedral angle between the benzene (B151609) rings in 2,6-dichloro-N-(4-chlorophenyl)benzamide is significantly larger at 63.2(2)°. nih.gov This variation highlights the profound impact of the substitution pattern on the molecular conformation, with the ortho-substituents in the latter case inducing a more twisted geometry. The amide group itself is also twisted relative to the aromatic rings. For instance, in N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0(2)° with the benzoyl ring. nih.gov

Interactive Data Table: Dihedral Angles in Substituted Benzamides

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle (Amide Group - Benzoyl Ring) (°) | Dihedral Angle (Amide Group - Aniline Ring) (°) |

|---|---|---|---|

| N-(2,4-dichlorophenyl)benzamide | 2.6(2) | 33.0(2) | - |

| 2,6-dichloro-N-(4-chlorophenyl)benzamide | 63.2(2) | - | - |

| 4-Chloro-N-(2-chlorophenyl)benzamide | 6.25(8) | 31.53(8) | 36.23(8) |

| 4-Chloro-N-(3-chlorophenyl)benzamide | 3.7(2) | 21.5(1) | 20.2(2) |

Intramolecular Interactions and Conformational Preferences

Beyond the strong intermolecular forces, weaker intramolecular interactions can also influence the conformational preferences of substituted benzamides. One such interaction is the C–H⋯O close contact. In the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, an intramolecular C–H⋯O interaction is observed. nih.gov This type of interaction, though weak, can contribute to the stabilization of a particular conformer in the solid state. The conformation of the N-H and C=O bonds in the amide linkage is another important feature. In many benzanilides, including N-(2,4-dichlorophenyl)benzamide, these bonds adopt an anti conformation relative to each other. nih.gov

Computational Studies of Molecular Conformation and Electronic Structure

To complement experimental findings and to explore the conformational landscape in the absence of crystal packing forces, computational methods are employed. These theoretical approaches provide valuable insights into the intrinsic electronic properties and conformational energetics of the molecules.

Quantum Mechanical Calculations (e.g., Hartree-Fock, Density Functional Theory)

Quantum mechanical calculations, such as those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of substituted benzamides. A computational study of N-(2,4-dichlorophenyl)benzamide using the HF/6-31G* level of theory has been performed to predict its molecular structure and vibrational wavenumbers. orientjchem.org Such calculations allow for the determination of optimized geometries, which can then be compared with experimental crystal structure data. For instance, a theoretical study on the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide calculated the geometrical parameters and found them to be in agreement with the reported XRD structure. orientjchem.org

DFT calculations have also been applied to study the electronic and dielectric properties of related compounds like 4-chloro-phenyl-benzamide. These studies can provide information on properties such as the band gap and dielectric constant. researchgate.net The choice of the theoretical method and basis set is crucial for obtaining accurate results, and often a combination of methods is used to provide a comprehensive understanding of the molecule's electronic structure and conformational stability. nih.govnih.gov

Prediction of Vibrational Wavenumbers and Geometrical Parameters

Computational chemistry provides a powerful tool for the prediction of molecular geometries and vibrational frequencies. For N-(2,4-Dichlorophenyl)benzamide, quantum chemical calculations have been employed to determine its structural parameters. These theoretical predictions can be compared with experimental data to validate the computational methods used.

The optimized geometrical parameters, such as bond lengths and angles, for N-(2,4-Dichlorophenyl)benzamide have been calculated and are presented in the table below. These calculations confirm that the deduced structure corresponds to a minimum energy state, as indicated by the absence of imaginary wavenumbers in the calculated vibrational spectrum. orientjchem.org

Key vibrational modes have also been predicted. The carbonyl (C=O) stretching vibration is a characteristic peak in the infrared spectrum of benzamides. For the title compound, this mode is calculated to appear at 1749 cm⁻¹. orientjchem.org The N-H stretching vibration is another significant marker, predicted at 3489 cm⁻¹. orientjchem.org Deviations between calculated and experimental values can sometimes be attributed to the underestimation of π-electron delocalization in the computational model. orientjchem.org Other notable vibrations include the C-N-H modes and the C-Cl stretching vibrations, the latter of which are expected in the region of 750-550 cm⁻¹. orientjchem.org

Table 1: Predicted Geometrical Parameters for N-(2,4-Dichlorophenyl)benzamide

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O Bond Length | Data not available in search results |

| N-H Bond Length | Data not available in search results |

| C-N Bond Length | Data not available in search results |

| C-Cl Bond Lengths | Data not available in search results |

| C-N-H Bond Angle | Data not available in search results |

| O=C-N Bond Angle | Data not available in search results |

Table 2: Predicted Vibrational Wavenumbers for N-(2,4-Dichlorophenyl)benzamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3489 orientjchem.org |

| C=O Stretch | 1749 orientjchem.org |

| C-N-H Bending (N, H opposite to C) | 1528 orientjchem.org |

| C-N-H Bending (N, H same as C) | 1253 orientjchem.org |

| N-H Rocking | 1097 orientjchem.org |

| N-H Wagging (out-of-plane) | 828 orientjchem.org |

| C-Cl Stretch | In the region of 750-550 orientjchem.org |

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties of a molecule are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov

For molecules like 2,4-dichloro-N-(4-chlorophenyl)benzamide, the distribution of electron density in these frontier orbitals is of significant interest. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In substituted benzamides, the HOMO density is often located over the phenyl rings and the amide group, while the LUMO density may be shifted towards electron-accepting groups. researchgate.net

Table 3: Molecular Orbital Properties

| Property | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is quantified by parameters such as the first hyperpolarizability (β).

For N-(2,4-Dichlorophenyl)benzamide, the first hyperpolarizability has been calculated to assess its potential as an NLO material. orientjchem.org Such calculations are essential for the rational design of new materials with enhanced NLO properties. A direct correlation has been observed between the first hyperpolarizability and the HOMO-LUMO energy gap, indicating that molecules with smaller energy gaps tend to exhibit stronger NLO responses. researchgate.net

The study of substituted benzamides and related compounds has shown that the introduction of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. researchgate.net Computational studies on compounds like N-(2,4-Dichlorophenyl)benzamide suggest that they can be attractive candidates for future investigations in the field of non-linear optics. orientjchem.org

Table 4: Calculated Non-Linear Optical Properties

| Property | Value |

|---|---|

| First Hyperpolarizability (β) | Specific value not available in search results, but noted as an attractive object for future NLO studies. orientjchem.org |

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical formula alone is a significant challenge in computational chemistry, often referred to as Crystal Structure Prediction (CSP). CSP methods involve exploring the potential energy surface of the crystal to identify the most thermodynamically stable packing arrangements. soton.ac.uk These methods are crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Modern CSP approaches often combine energy landscape exploration with quantum mechanical calculations, such as Density Functional Theory (DFT), to refine the structures and energies of the predicted polymorphs. researchgate.net For complex organic molecules like substituted benzamides, these computational methods are invaluable. For instance, CSP has been used to understand disorder in benzamide (B126) crystals and how fluorine substitution can suppress this disorder without altering the fundamental packing motif. acs.org

While experimental techniques like X-ray diffraction provide the definitive crystal structure, CSP methodologies play a vital role in complementing this data. nih.gov They can help in rationalizing observed crystal structures, predicting unknown polymorphs, and understanding the intermolecular interactions that govern crystal packing. researchgate.netresearchgate.net For example, in related benzamide structures, molecules are often linked by N—H⋯O hydrogen bonds, forming chains or other motifs. nih.gov

Biological Activities and Mechanistic Studies of 2,4 Dichloro N 4 Chlorophenyl Benzamide and Its Analogues

Enzyme Inhibition Studies

The therapeutic potential and biological activity of 2,4-dichloro-N-(4-chlorophenyl)benzamide and its related compounds are often assessed through their ability to inhibit specific enzymes. These studies are crucial for understanding their mechanism of action at a molecular level and for guiding the development of more potent and selective agents.

Inhibition of Carbohydrate-Metabolizing Enzymes

Research into the inhibition of carbohydrate-metabolizing enzymes is a key area for the development of treatments for metabolic disorders. However, specific data on the activity of 2,4-dichloro-N-(4-chlorophenyl)benzamide is not available. While some studies note that derivatives of 2,4-dichlorobenzoic acid, a parent chemical structure, have been investigated for potential antidiabetic properties through the inhibition of α-glucosidase and α-amylase, no detailed research findings or data tables for 2,4-dichloro-N-(4-chlorophenyl)benzamide itself could be located. nih.gov

Alpha-Glucosidase Inhibition

There are no available scientific studies, reports, or data that specifically document the testing or inhibitory effects of 2,4-dichloro-N-(4-chlorophenyl)benzamide on the alpha-glucosidase enzyme.

Alpha-Amylase Inhibition

Inhibition of Other Enzyme Classes

Investigations into the effects of 2,4-dichloro-N-(4-chlorophenyl)benzamide on other classes of enzymes as specified below did not yield any relevant results.

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

A thorough search of scientific databases found no evidence or studies linking 2,4-dichloro-N-(4-chlorophenyl)benzamide to the inhibition of Cytokinin Oxidase/Dehydrogenase (CKX). Research on CKX inhibitors has primarily focused on other classes of molecules, such as diphenylurea derivatives. mendeley.comnih.govfrontiersin.orgnih.govresearchgate.net

Dynamin-Related Protein 1 (Drp1) Inhibition

There is no scientific literature available that suggests or confirms that 2,4-dichloro-N-(4-chlorophenyl)benzamide acts as an inhibitor of Dynamin-Related Protein 1 (Drp1). The field of Drp1 inhibition is centered on other small molecules, such as Mdivi-1. nih.govnih.govmdpi.com

Puromycin-Sensitive Aminopeptidase (B13392206) (PSA) Inhibition

No studies were found that have investigated or demonstrated an inhibitory effect of 2,4-dichloro-N-(4-chlorophenyl)benzamide on puromycin-sensitive aminopeptidase (PSA). uniprot.orgnih.govembopress.orgresearchgate.net

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition (for related benzamide (B126) derivatives)

Benzamide derivatives are a class of compounds that have been investigated for their herbicidal activity, which is often attributed to the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgunl.edu HPPD is a key enzyme in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. bibliotekanauki.pl This product is a crucial precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). wikipedia.org

The inhibition of HPPD leads to a depletion of these essential molecules. Plastoquinone is a vital cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the biosynthesis of carotenoids. wikipedia.org Carotenoids protect chlorophyll (B73375) from photo-oxidation. wikipedia.org Therefore, the inhibition of HPPD ultimately disrupts chlorophyll production, leading to the characteristic bleaching or whitening of plant tissues, a hallmark of "bleaching herbicides". wikipedia.org The accumulation of excess tyrosine also contributes to stunted growth in the affected plants. wikipedia.org

Several classes of HPPD inhibitors have been identified, including pyrazolones, triketones, and diketonitriles. wikipedia.org While the specific compound 2,4-dichloro-N-(4-chlorophenyl)benzamide is not extensively detailed in the provided search results as an HPPD inhibitor, the broader class of benzamide derivatives has been explored for this activity. For instance, novel tetrazolamide-benzimidazol-2-ones have been designed and synthesized as potent HPPD inhibitors. nih.gov One such compound demonstrated significantly higher inhibitory potency against Arabidopsis thaliana HPPD (AtHPPD) than the commercial herbicide mesotrione. nih.gov The inhibitory mechanism of these derivatives involves a bidentate chelation interaction with the metal ion in the enzyme's active site, along with π-π stacking and hydrophobic interactions with surrounding amino acid residues. nih.gov

Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition)

The precise enzyme inhibition mechanism for 2,4-dichloro-N-(4-chlorophenyl)benzamide is not explicitly detailed in the provided search results. However, insights can be drawn from studies on related benzamide derivatives and other classes of enzyme inhibitors.

Benzamide derivatives have been investigated as inhibitors for a variety of enzymes, and their mechanisms can vary. For example, in the context of HPPD inhibition, the interaction often involves chelation with a metal cofactor in the active site, suggesting a competitive or mixed-type inhibition. nih.gov The binding of these inhibitors can be influenced by interactions with specific amino acid residues, such as π-π stacking with phenylalanine residues. bibliotekanauki.plnih.gov

In other enzymatic systems, benzamide derivatives have been shown to act as selective inhibitors. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was identified as a class I selective histone deacetylase (HDAC) inhibitor, with specific IC50 values against HDAC1, HDAC2, and HDAC3. nih.govfrontiersin.org This selectivity implies a specific binding interaction within the enzyme's active site.

The kinetics of inhibitor binding can also be complex. Studies on the HPPD inhibitor NTBC (2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) revealed a multi-step binding process. bibliotekanauki.pl This suggests that the formation of the enzyme-inhibitor complex can be a dynamic process involving conformational changes.

In the broader context of drug design, kinase inhibitors are often classified based on their binding mode to the active or inactive conformation of the kinase, which is a form of competitive inhibition relative to the ATP substrate. nih.gov While not directly applicable to 2,4-dichloro-N-(4-chlorophenyl)benzamide without specific studies, it highlights the commonality of competitive inhibition mechanisms for small molecule inhibitors.

Antimicrobial Research

Antifungal Activity Spectrum and Potency

Benzamide derivatives have demonstrated a wide range of antifungal activities against various plant and human pathogenic fungi. nanobioletters.com

Efficacy Against Specific Fungal Pathogens (e.g., Botrytis cinereal, Alternaria solani, Sclerotinia sclerotiorum, Thanatephorus cucumeris)

Research has shown that certain benzamide analogues exhibit notable efficacy against specific fungal pathogens.

Botrytis cinerea : A series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives showed good antifungal activity against Botrytis cinerea. nih.gov One particular compound from this series demonstrated an inhibition rate of 90.5% against B. cinerea, which was superior to the commercial fungicide fluxapyroxad. mdpi.com

Alternaria solani : The same series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives also displayed significant antifungal activity against Alternaria solani. nih.gov

Sclerotinia sclerotiorum : Several studies have highlighted the effectiveness of benzamide-related compounds against Sclerotinia sclerotiorum. Novel 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments were designed, and one compound, F15, showed excellent in vitro antifungal activity against S. sclerotiorum with an EC50 value of 2.9 μg/mL, comparable to the fungicides thifluzamide (B1681302) and fluopyram. mdpi.com Another study on 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives also reported significant activity against this pathogen. nih.gov

Thanatephorus cucumeris (anamorph: Rhizoctonia solani): While specific data for 2,4-dichloro-N-(4-chlorophenyl)benzamide against Thanatephorus cucumeris is limited, related benzimidazole (B57391) derivatives have shown activity against Rhizoctonia solani. researchgate.net

| Compound/Derivative Class | Fungus | Activity |

|---|---|---|

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative | Botrytis cinerea | 90.5% inhibition |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives | Alternaria solani | Significant activity |

| 1,2,4-Oxadiazole derivative (F15) | Sclerotinia sclerotiorum | EC50: 2.9 μg/mL |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives | Sclerotinia sclerotiorum | Significant activity |

Antibacterial Activity Spectrum and Potency

Benzamide derivatives have also been recognized for their antibacterial properties against a range of bacteria. nih.gov

Efficacy Against Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

Klebsiella pneumoniae : This gram-negative bacterium is a significant cause of various infections. nih.gov While specific data for 2,4-dichloro-N-(4-chlorophenyl)benzamide is not available, studies on other chlorinated benzamide-related compounds have shown activity. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial effects against K. pneumoniae and has been studied in combination with other antibacterial drugs. bohrium.comscielo.br The minimum inhibitory concentrations (MIC) for certain biocidal compositions against K. pneumoniae have been determined, though these are not specific to the subject compound. mdpi.com

Pseudomonas aeruginosa : Studies on novel 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives have shown significant activity against Pseudomonas aeruginosa when compared to the standard drug ciprofloxacin. bohrium.com The sensitivity of P. aeruginosa to chlorhexidine-based biocides has also been evaluated, with MIC values ranging from 1.95 to 31.3 µg/mL. mdpi.com

| Compound/Derivative Class | Bacterium | Activity |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial effect |

| 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives | Pseudomonas aeruginosa | Significant activity vs. Ciprofloxacin |

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Research into novel benzamide derivatives has identified promising candidates for combating multidrug-resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). One such next-generation benzamide-based FtsZ inhibitor, TXH9179, has demonstrated superior bactericidal potency against a wide array of clinical isolates of both methicillin-sensitive S. aureus (MSSA) and MRSA. nih.gov This includes strains resistant to vancomycin (B549263) and linezolid. nih.gov

The in vitro efficacy of TXH9179 was consistently superior to its predecessors, TXA707 and PC190723, as indicated by its lower minimum inhibitory concentration (MIC) values across all tested isolates. nih.gov The compound showed no cytotoxicity to mammalian cells at concentrations up to tenfold higher than those required for its antistaphylococcal activity. nih.gov

For in vivo applications, a carboxamide prodrug of TXH9179, named TXH1033, was developed, which is rapidly converted to the active form, TXH9179, by serum acetylcholinesterases. nih.gov In a mouse model of systemic MRSA infection (peritonitis), both intravenous and oral administration of TXH1033 showed enhanced efficacy compared to TXA709, the prodrug of TXA707. nih.gov Intravenous treatment with TXH1033 at 45 mg/kg resulted in 100% survival, whereas the same dose of TXA709 resulted in 75% survival. nih.gov Similarly, oral administration of TXH1033 at 72 mg/kg led to 100% survival, while the same dose of TXA709 resulted in only 25% survival. nih.gov These findings highlight TXH9179 as a significant advancement in the development of benzamide-based FtsZ inhibitors for treating MRSA infections. nih.gov

Table 1: In Vivo Efficacy of Benzamide Prodrugs in a Mouse Model of Systemic MRSA Infection

| Compound | Administration Route | Dose (mg/kg) | Survival Rate (%) |

|---|---|---|---|

| Vehicle | Intravenous | - | 0 |

| TXA709 | Intravenous | 15 | 0 |

| 30 | 25 | ||

| 45 | 75 | ||

| 60 | 100 | ||

| TXH1033 | Intravenous | 15 | 0 |

| 30 | 50 | ||

| 45 | 100 | ||

| 60 | 100 | ||

| Vehicle | Oral | - | 0 |

| TXA709 | Oral | 24 | 0 |

| 48 | 0 | ||

| 72 | 25 | ||

| 96 | 100 | ||

| TXH1033 | Oral | 24 | 0 |

| 48 | 0 | ||

| 72 | 100 | ||

| 96 | 100 |

Antiparasitic Research

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a significant health concern in developing nations. nih.gov The search for new, effective, and less toxic treatments is ongoing. nih.gov N-phenylbenzamide derivatives have emerged as a class of compounds with notable activity against T. brucei. nih.gov

One of the prototype compounds in this series is a bis(2-aminoimidazoline) DNA minor groove binder, which has demonstrated curative effects in a mouse model of acute African trypanosomiasis when administered orally. nih.gov Analogues of this lead compound, including bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles), have shown activity in the micromolar range against T. brucei. nih.gov A third series, bisarylimidamides, exhibited even more potent, submicromolar inhibition of the parasite. nih.gov

Further research has explored other chemical scaffolds. For instance, N-(4-sulfamoylphenyl)thioureas have been identified as a new class of inhibitors targeting T. brucei leucyl-tRNA synthetase (TbLeuRS). rsc.org Optimization of this scaffold led to a compound with an IC50 of 1.1 μM. rsc.org Additionally, 4-anilinoquinazoline (B1210976) analogues, originally developed as kinase inhibitors, have been repurposed and show low micromolar EC50 values against T. brucei. nih.gov

**Table 2: Activity of Benzamide Analogues and Other Compounds Against *Trypanosoma brucei***

| Compound Class | Target | Activity Range | Reference |

|---|---|---|---|

| Bis(2-aminoimidazolines) | kDNA | Micromolar | nih.gov |

| Bis(2-aminobenzimidazoles) | kDNA/Intercalation | Micromolar | nih.gov |

| Bisarylimidamides | kDNA | Submicromolar | nih.gov |

| N-(4-sulfamoylphenyl)thioureas | TbLeuRS | 1.1 μM (IC50) | rsc.org |

| 4-Anilinoquinazolines | Kinases | Low Micromolar (EC50) | nih.gov |

The mechanisms by which benzamide derivatives and their analogues inhibit the growth of Trypanosoma brucei are varied and target different essential cellular processes. For the N-phenylbenzamide derivatives, a primary mechanism of action is the binding to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA). nih.gov The kDNA is the mitochondrial DNA of trypanosomatids and is a crucial target for antiparasitic drugs. nih.gov It is believed that these compounds displace essential High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, leading to the disruption of kDNA function and ultimately parasite death. nih.gov While bis(2-aminoimidazolines) and bisarylimidamides primarily act as minor groove binders, bis(2-aminobenzimidazoles) also exhibit DNA intercalation. nih.gov

Other trypanocidal compounds act on different targets. For example, diamidines are also known to be minor groove binders that target AT-rich sequences in both the nucleus and the kinetoplast, thereby impeding DNA replication and transcription. nih.gov Some newer drugs have more defined targets. nih.gov The N-(4-sulfamoylphenyl)thioureas, for instance, inhibit the essential enzyme leucyl-tRNA synthetase (LeuRS), which is vital for protein synthesis. rsc.org Another mechanism involves the inhibition of trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. dndi.org The repurposing of kinase inhibitors like 4-anilinoquinazolines suggests that parasite kinases, which are involved in cellular signaling, are also viable targets for inhibiting parasite replication. nih.gov At a cellular level, one such inhibitor was found to block the duplication of the kinetoplast and arrest cytokinesis. nih.gov

Antineoplastic Investigations

Several benzamide analogues have been investigated for their potential as anticancer agents, with a focus on their ability to induce apoptosis, or programmed cell death, in cancer cells. One such compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), was shown to induce apoptosis in HepG2 human liver cancer cells in a dose-dependent manner. nih.gov Treatment with NA at concentrations of 1, 3, and 9 µM resulted in a significant increase in the percentage of apoptotic cells from a baseline of 3.52% to 9.15%, 18.07%, and 37.39%, respectively. nih.gov

A fluorinated analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also demonstrated a dose-dependent induction of apoptosis in HepG2 cells. frontiersin.org Following treatment with FNA at 1, 3, and 9 µM, the apoptotic rate increased from 5.83% in the control group to 14.08%, 19.11%, and 28.83%, respectively. frontiersin.org

Another study focused on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, which inhibited the proliferation of MCF-7 human breast cancer cells with an IC50 value of 33.75 µM after 48 hours of treatment. researchgate.net Flow cytometric analysis confirmed that this compound significantly increased the proportion of apoptotic cells. researchgate.net Similarly, another derivative, 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine, was found to induce apoptosis in MCF-7, HeLa, and HCT-116 cancer cells in a dose-dependent manner. mdpi.com

Table 3: Apoptosis Induction in HepG2 Cells by Benzamide Analogues

| Compound | Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|---|

| Control (for NA) | - | 3.52 |

| NA | 1 | 9.15 |

| 3 | 18.07 | |

| 9 | 37.39 | |

| Control (for FNA) | - | 5.83 |

| FNA | 1 | 14.08 |

| 3 | 19.11 | |

| 9 | 28.83 |

The anticancer effects of certain benzamide derivatives are linked to their ability to modulate gene expression through the inhibition of histone deacetylases (HDACs). nih.govfrontiersin.org HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. nih.govnih.gov

The compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was identified as a class I selective HDAC inhibitor, with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov Its fluorinated analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also exhibited class I selectivity and was particularly potent against HDAC3, with an IC50 of 95.48 nM. frontiersin.org By inhibiting these enzymes, NA and FNA can alter the acetylation status of histones, leading to changes in gene expression that can contribute to the arrest of the cell cycle and the induction of apoptosis in cancer cells. nih.govfrontiersin.org Specifically, both NA and FNA were found to cause a G2/M phase arrest in the cell cycle of HepG2 cells. nih.govfrontiersin.org

Another mechanism by which benzamide derivatives can affect cellular pathways is through the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2. nih.gov Overexpression of these transporters can lead to multidrug resistance in cancer cells by actively pumping chemotherapeutic drugs out of the cell. nih.gov A novel benzamide derivative, VKNG-2, was shown to reverse resistance to drugs like mitoxantrone (B413) and SN-38 in a colon cancer cell line by inhibiting the efflux function of the ABCG2 transporter. nih.gov This action does not directly modulate gene expression but rather restores the efficacy of other drugs by altering a key cellular resistance pathway. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development

Influence of Halogen Substitution Patterns on Biological Efficacy

Halogen atoms are critical modulators of the biological activity of N-phenylbenzamide derivatives. Their effects are multifaceted, influencing the molecule's electronic properties, lipophilicity, and ability to form specific interactions like halogen bonds with target proteins. The number and position of these halogen substituents can dramatically alter the compound's efficacy.

The specific placement of chlorine atoms on both the benzoyl and N-phenyl rings is a critical determinant of biological activity. Shifting a substituent between the ortho, meta, and para positions can lead to significant variations in potency, often due to steric and electronic effects that influence how the molecule fits into a target's binding site.

In studies of N-phenylbenzamide analogs as antischistosomal agents, the positional isomerism of electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), which mimic some electronic properties of chlorine, has demonstrated clear SAR trends. For example, moving a nitro group on the N-phenyl (anilide) ring from the para-position to the meta-position enhanced antischistosomal potency. nih.gov Similarly, shifting an ortho-nitro group to the meta-position also increased activity, suggesting that for this particular target, meta-substitution on the anilide ring is beneficial. nih.gov Conversely, a para-CF₃ group on the benzoyl moiety was found to be important for activity; when this group was shifted to the meta-position, a complete loss of potency was observed. nih.gov

This highlights a general principle: para-substitution on at least one of the phenyl rings appears necessary for the antischistosomal potency of this chemotype. nih.gov The combination of meta and para substitutions can be compatible with activity, but having only meta substituents on both rings is unfavorable. nih.gov

Table 1: Effect of Positional Isomerism on Antischistosomal Activity Data extracted from studies on N-phenylbenzamide analogs.

| Compound ID | Benzoyl Ring Substitution | N-Phenyl Ring Substitution | Activity (EC₅₀) | Reference |

| Analog A | 4-CF₃ | 3-NO₂ | 80 nM | nih.gov |

| Analog B | 3-CF₃ | 3-NO₂ | > 20 µM (Inactive) | nih.gov |

| Analog C | 4-Cl | 4-NO₂ | 1.16 µM | nih.gov |

| Analog D | 4-Cl | 3-NO₂ | 1.64 µM | nih.gov |

| Analog E | 4-Cl | 2-NO₂ | > 20 µM (Inactive) | nih.gov |

The presence of multiple halogen substituents often enhances the biological activity of benzamide (B126) derivatives. Dichloro- and trichloro-substituted compounds frequently exhibit greater potency than their non-halogenated or mono-halogenated counterparts. This enhancement can be attributed to several factors, including increased lipophilicity which can improve membrane permeability, and the formation of stronger or more numerous interactions within the target's binding pocket. researchgate.net

For instance, in a study on antibacterial chalcone (B49325) derivatives, a compound with a 2,4-dichloro substitution pattern showed higher activity against Bacillus cereus and Pseudomonas aeruginosa compared to a compound with only a 2-chloro substituent. researchgate.net This suggests a cumulative or synergistic effect of multiple halogen atoms. Furthermore, studies on 17β-HSD1 inhibitors have shown that tri-halogen substitution has a more significant impact on molecular properties and binding affinity compared to single or double substitutions. nih.gov The binding affinity in that study followed the trend of increasing atomic number of the halogen (F < Cl < Br < I), which correlates with the increasing polarizability and potential for halogen bonding interactions. nih.gov

The introduction of a second chlorine atom into a ligand has also been shown to increase the biological activity of resulting metal complexes, further supporting the general observation that multiple halogenation is a favorable strategy for enhancing potency. mdpi.com

Role of Amide Linkage and Aromatic Ring Substituents

The central amide bond and the substituents on the two aromatic rings (the benzoyl and N-phenyl moieties) form the core of the N-phenylbenzamide pharmacophore. Modifications to these components are fundamental to modulating the compound's interaction with its biological target.

The benzoyl ring, derived from the carboxylic acid portion of the molecule, is a key site for modification to optimize activity. SAR studies have shown that substitutions on this ring significantly influence potency. The introduction of halogen atoms like fluorine or chlorine has been demonstrated to remarkably improve the antifungal activity of certain benzamide derivatives. nih.gov

In the development of inhibitors for the mitochondrial permeability transition pore, a 3-(benzyloxy)-5-chloro substitution pattern on the benzoyl ring of N-phenylbenzamides led to compounds with noteworthy inhibitory activity. nih.gov This indicates that a combination of hydrophobic (benzyloxy) and electron-withdrawing (chloro) groups on this moiety can be highly effective. Conversely, adding certain other groups, such as a 4-methoxy (OMe) or trifluoromethyl (CF₃) group, has been shown to decrease antifungal activity in other series, highlighting the target-specific nature of SAR. nih.gov

The N-phenyl ring, originating from the aniline (B41778) portion, is equally critical for molecular recognition and binding affinity. The type and position of substituents on this ring can drastically alter biological activity. In the context of histone deacetylase (HDAC) inhibitors, SAR studies revealed that an amino or hydroxy group at the 2'-position of the anilide ring was indispensable for inhibitory activity. acs.org This suggests a crucial hydrogen bonding interaction at this position. The same study also found that steric factors, particularly at the 3' and 4' positions, played an important role in the interaction with the enzyme. acs.org

For antischistosomal N-phenylbenzamides, substitutions with electron-withdrawing groups at the meta and para positions of the anilide ring were generally found to improve potency. nih.gov Specifically, a meta-nitro group was shown to be more favorable for activity than an ortho-nitro group. nih.gov In a different therapeutic area, antiplasmodial 2-phenoxybenzamides showed a remarkable increase in activity and selectivity when a key substituent on the N-phenyl ring was moved from the meta to the para position, underscoring the sensitivity of the target interaction to substituent placement. mdpi.com

Table 2: Effect of N-Phenyl Ring Substitution on Biological Activity

| Compound Class | N-Phenyl Substitution | Biological Target/Activity | Observation | Reference |

| HDAC Inhibitors | 2'-amino or 2'-hydroxy | Histone Deacetylase | Indispensable for activity | acs.org |

| HDAC Inhibitors | 3'- and 4'-substituents | Histone Deacetylase | Steric factors are important | acs.org |

| Antischistosomal | 3'-NO₂ vs. 2'-NO₂ | Schistosoma mansoni | Meta-position enhances potency | nih.gov |

| Antiplasmodial | 4'-(N-Boc piperazinyl) | Plasmodium falciparum | Highest activity and selectivity | mdpi.com |

| Antiplasmodial | 3'-(N-Boc piperazinyl) | Plasmodium falciparum | Moderate activity | mdpi.com |

A recurring theme in the SAR of N-phenylbenzamide derivatives is the significant contribution of hydrophobic and electron-withdrawing groups to their biological potency. Electron-withdrawing substituents, such as halogens (Cl, F) and other groups like CF₃ and NO₂, enhance activity through several mechanisms. They can increase the acidity of the amide N-H proton, making it a better hydrogen bond donor, and can create favorable electrostatic interactions with the target protein. nih.govusu.edu Studies on antischistosomal agents consistently found that electron-withdrawing groups at the meta and para positions of both aromatic rings were beneficial for improving potency. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties or molecular structures. For the broader class of benzamide derivatives, to which 2,4-dichloro-N-(4-chlorophenyl)benzamide belongs, 3D-QSAR studies have been instrumental in identifying key structural features that govern their inhibitory potential against specific enzymes.

One such study focused on a series of three-substituted benzamide analogues as inhibitors of the FtsZ protein, a crucial target for the development of new antimicrobial agents. bohrium.comnih.govtandfonline.comresearchgate.net In this research, a statistically significant 3D-QSAR model was developed based on a five-featured pharmacophore hypothesis. The model was constructed using a dataset of 97 benzamide molecules with a wide range of minimum inhibitory concentration (MIC) values.

The statistical robustness of the developed 3D-QSAR model was demonstrated by several key parameters. A high correlation coefficient (R²) indicates a strong correlation between the experimentally observed and the predicted activities of the compounds in the training set. Furthermore, a good cross-validated coefficient (Q²) from internal validation procedures, such as leave-one-out, confirms the model's predictive power and robustness. The high Fisher ratio (F) also points to a statistically significant relationship between the descriptors and the biological activity. bohrium.comnih.govtandfonline.com

The predictive capability of a QSAR model is often further assessed using an external test set of compounds that were not used in the model's development. A good correlation between the experimental and predicted activities for the test set provides further confidence in the model's ability to predict the activity of novel compounds. bohrium.comnih.gov Such validated QSAR models serve as valuable tools for the virtual screening of large compound libraries and for guiding the synthesis of new derivatives with potentially enhanced activity.

For the benzamide class of compounds, these QSAR models help in understanding how different substituents and their positions on the benzamide scaffold influence the biological activity. For instance, the model can quantify the impact of electronic, steric, and hydrophobic properties of the substituents on the molecule's ability to inhibit a target enzyme.

| QSAR Model Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (R²) | 0.8319 | Indicates a strong correlation between the experimental and predicted activities for the training set. nih.gov |

| Cross-validated Coefficient (Q²) | 0.6213 | Demonstrates the predictive power and robustness of the model through internal validation. nih.gov |

| Fisher Ratio (F) | 103.9 | Shows a statistically significant relationship between the molecular descriptors and the biological activity. nih.gov |

| Test Set Correlation (R²) | 0.67 | Confirms the model's ability to predict the activity of compounds not included in the training set. nih.gov |

Ligand-Target Binding Interactions and Pharmacophore Models for Enzyme Inhibition

Understanding the specific interactions between a ligand, such as 2,4-dichloro-N-(4-chlorophenyl)benzamide, and its biological target is fundamental for rational drug design. Molecular docking studies and the development of pharmacophore models are key computational techniques used to elucidate these interactions and to identify the essential chemical features required for biological activity.

Pharmacophore models represent the spatial arrangement of essential features that a molecule must possess to interact with a specific target receptor and elicit a biological response. For a series of benzamide analogues that act as FtsZ inhibitors, a five-featured pharmacophore model was successfully developed. bohrium.comnih.govtandfonline.comresearchgate.net This model, designated as ADHRR, consists of:

One hydrogen bond acceptor (A)

One hydrogen bond donor (D)

One hydrophobic group (H)

Two aromatic rings (R) bohrium.comresearchgate.net

The development of such a pharmacophore model is typically based on a set of active compounds, where the common chemical features responsible for their activity are identified and spatially mapped. This model can then be used as a 3D query for virtual screening of compound databases to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active.

Molecular docking studies provide further insights into the specific binding mode of these inhibitors within the active site of the target enzyme. For the benzamide FtsZ inhibitors, docking studies revealed crucial hydrogen bond interactions with key amino acid residues in the enzyme's active site, such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. bohrium.comnih.gov These interactions are critical for the stable binding of the inhibitor and for its subsequent inhibitory effect.

The binding free energies of the ligand-protein complexes can also be calculated using methods like the molecular mechanics/generalized born surface area (MM/GBSA) approach. nih.gov These calculations provide a quantitative estimate of the binding affinity and can help in ranking potential inhibitors. Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, confirming the persistence of key binding interactions. bohrium.comnih.gov

In essence, the combination of pharmacophore modeling, molecular docking, and molecular dynamics simulations provides a detailed picture of the ligand-target interactions at the molecular level. This knowledge is invaluable for the structure-based design of new and more potent enzyme inhibitors based on the 2,4-dichloro-N-(4-chlorophenyl)benzamide scaffold.

| Pharmacophore Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond from the target enzyme. bohrium.com |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond to the target enzyme. bohrium.com |

| Hydrophobic Group (H) | A nonpolar group that can engage in hydrophobic interactions with the target. bohrium.com |

| Aromatic Ring (R) | A planar, cyclic, conjugated system that can participate in pi-pi stacking or other aromatic interactions. bohrium.com |

Computational Chemistry and Molecular Modeling in Benzamide Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzamide (B126) derivatives, this often involves docking them into the active site of a target protein.

Prediction of Binding Modes and Affinities with Specific Target Proteins

Analysis of Hydrogen Bonding Networks in Protein-Ligand Complexes

Hydrogen bonds are crucial for the stability of ligand-protein complexes. Computational analyses of benzamide derivatives frequently identify key hydrogen bonding interactions. For instance, in a complex with DHFR, a related thiadiazole derivative formed three intermolecular hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22. mdpi.com Research on other derivatives targeting α-glucosidase identified hydrogen bonding between the ligand and the Glu:276 amino acid residue. nih.gov Such analyses are fundamental to understanding the structural basis of a compound's activity.

Elucidation of Electrostatic and Hydrophobic Interactions at Active Sites

Beyond hydrogen bonds, the stability of a protein-ligand complex is governed by a combination of electrostatic and hydrophobic interactions. Docking simulations on various benzamide derivatives have revealed that these forces play a significant role in their binding. nih.govresearchgate.net For example, analyses have identified charge-charge interactions with residues like Asp:349 and pi-anion or pi-pi stacking interactions with aromatic residues such as His:348 and Tyr:344 in the active sites of target enzymes. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of the stability and dynamics of a ligand-protein complex.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations are used to validate the stability of binding poses predicted by molecular docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the complex remains stable. For a highly active 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, MD simulations confirmed the stability of the ligand within the binding sites of α-glucosidase and α-amylase. nih.govresearchgate.net This type of analysis would be essential to confirm any predicted binding mode for 2,4-dichloro-N-(4-chlorophenyl)benzamide.

Exploration of Binding Site Adaptations and Flexibility

MD simulations also allow researchers to observe the flexibility of both the ligand and the protein's binding site. This can reveal how the protein might adapt its conformation to accommodate the ligand, providing a more dynamic and realistic picture of the binding event. While specific studies on 2,4-dichloro-N-(4-chlorophenyl)benzamide are not available, this methodology is a standard and powerful tool for understanding the nuanced interactions that drive molecular recognition in related compounds.

In Silico Screening and Virtual Library Design

In the contemporary landscape of chemical research, particularly in the development of bioactive compounds, computational chemistry and molecular modeling have emerged as indispensable tools. These in silico approaches allow for the rapid and cost-effective screening of vast chemical libraries and the rational design of novel molecules with desired properties. This section delves into the application of these computational methods in the context of research on 2,4-dichloro-N-(4-chlorophenyl)benzamide, a compound of significant interest due to its presence in various classes of biologically active agents, including herbicides and potential therapeutic agents.

Rational Design Principles for Novel Benzamide Analogues

The rational design of novel analogues of 2,4-dichloro-N-(4-chlorophenyl)benzamide is guided by a comprehensive understanding of its structure-activity relationships (SAR). Computational studies play a pivotal role in elucidating these relationships by simulating the interaction of the molecule with its biological target. While specific target interactions for this exact compound are not extensively published, principles can be drawn from studies on structurally related dichlorobenzanilides and other N-phenylbenzamides.

A key principle in the rational design process is the identification of the pharmacophore, which represents the essential spatial and electronic features required for biological activity. For the 2,4-dichloro-N-(4-chlorophenyl)benzamide scaffold, the dichlorinated benzoyl moiety, the amide linker, and the chlorophenyl ring constitute the core components of the pharmacophore. Molecular docking simulations are frequently employed to predict the binding orientation of these components within a target's active site.

Key Rational Design Considerations:

Conformational Rigidity and Flexibility: The dihedral angle between the two phenyl rings, influenced by the amide linker, is a crucial determinant of biological activity. Computational methods can explore the conformational landscape of analogues, identifying modifications that lock the molecule into a more favorable, bioactive conformation.

Electronic Properties: The electron-withdrawing nature of the chlorine atoms impacts the charge distribution across the molecule, which can be critical for interactions with the target protein. Quantum mechanical calculations can be used to model these electronic properties and guide the selection of substituents that optimize these interactions.

To illustrate the process of rational design, a hypothetical virtual screening workflow for novel analogues of 2,4-dichloro-N-(4-chlorophenyl)benzamide is presented below.

| Step | Description | Computational Tools | Desired Outcome |

| 1. Target Identification and Preparation | Identification of a putative biological target and preparation of its 3D structure for docking. | Protein Data Bank (PDB), Schrödinger Maestro, MOE | A validated and prepared protein structure. |

| 2. Ligand Preparation | Generation of a 3D structure of the lead compound, 2,4-dichloro-N-(4-chlorophenyl)benzamide, and a virtual library of its analogues. | ChemDraw, MarvinSketch, LigPrep | A library of low-energy conformers for each analogue. |

| 3. Molecular Docking | Docking of the virtual library into the active site of the target protein to predict binding affinities and poses. | AutoDock, Glide, GOLD | A ranked list of analogues based on their predicted binding scores. |

| 4. Post-Docking Analysis | Analysis of the binding modes of the top-ranked analogues to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions). | PyMOL, VMD, Maestro | Identification of key pharmacophoric features and promising candidates for synthesis. |

| 5. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. | QikProp, SwissADME, Discovery Studio | Selection of candidates with favorable drug-like properties. |

This systematic approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process.

Bioisosteric Replacement Strategies in Compound Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry and agrochemical design used to modify the properties of a lead compound while retaining its biological activity. nih.gov This involves substituting a functional group with another that has similar steric and electronic properties. In the context of 2,4-dichloro-N-(4-chlorophenyl)benzamide, the amide linker is a primary target for bioisosteric replacement to modulate properties such as metabolic stability, solubility, and bioavailability.

The amide bond, while crucial for the structural integrity and biological activity of many compounds, can be susceptible to enzymatic hydrolysis. Replacing it with more stable isosteres can lead to compounds with improved pharmacokinetic profiles.

Common Bioisosteric Replacements for the Amide Bond:

A variety of functional groups can serve as bioisosteres for the amide bond in diaryl structures like 2,4-dichloro-N-(4-chlorophenyl)benzamide. The choice of a suitable bioisostere depends on the specific goals of the modification, such as improving stability or altering hydrogen bonding capacity.

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| 1,2,3-Triazole | Mimics the steric and electronic properties of the amide bond. Can act as both a hydrogen bond donor and acceptor. Offers improved metabolic stability against hydrolysis. hyphadiscovery.com | Enhanced metabolic stability, potential for altered binding interactions. |

| 1,3,4-Oxadiazole | A well-established amide isostere that can improve metabolic stability and membrane permeability. nih.gov | Increased metabolic stability, improved oral bioavailability. |

| Thioamide | The C=S bond is longer than the C=O bond, leading to a weaker hydrogen bond acceptor but a stronger hydrogen bond donor from the N-H. hyphadiscovery.com | Altered hydrogen bonding potential, potential for different binding modes. |

| Urea | Structurally similar to the amide group, maintaining the ability to form hydrogen bonds. | Can modulate solubility and hydrogen bonding patterns. |

Computational studies are instrumental in evaluating the potential success of a bioisosteric replacement strategy. By modeling the bioisosteric analogues within the target's active site, researchers can predict whether the new functional group will maintain the necessary interactions for biological activity. For example, molecular docking can assess if a triazole ring can form similar hydrogen bonds as the original amide group.

The following table presents a hypothetical in silico evaluation of potential bioisosteric replacements for the amide group in 2,4-dichloro-N-(4-chlorophenyl)benzamide, based on predicted binding affinity to a generic receptor active site.

| Compound | Amide Bioisostere | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent Compound | -CONH- | -8.5 | Hydrogen bond with residue A, Pi-pi stacking with residue B |

| Analogue 1 | 1,2,3-Triazole | -8.2 | Hydrogen bond with residue A, altered pi-pi stacking |

| Analogue 2 | 1,3,4-Oxadiazole | -7.9 | Loss of hydrogen bond with residue A, new hydrophobic interaction |

| Analogue 3 | Thioamide | -8.6 | Stronger hydrogen bond with residue A, similar pi-pi stacking |

These computational predictions guide the synthetic chemist in prioritizing which bioisosteric replacements are most likely to yield compounds with the desired biological profile. This synergy between computational modeling and synthetic chemistry is a hallmark of modern drug and agrochemical discovery.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for 2,4-dichloro-N-(4-chlorophenyl)benzamide and its Derivatives

A primary avenue for future investigation lies in the comprehensive identification of novel biological targets for 2,4-dichloro-N-(4-chlorophenyl)benzamide and its structurally related derivatives. While the broader class of benzamides is known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular targets of this particular compound remain largely uncharacterized. researchgate.netresearchgate.netenamine.net

Elucidating these targets is a critical step in understanding the compound's mechanism of action and unlocking its full therapeutic potential. Modern drug discovery techniques offer a powerful arsenal (B13267) for this purpose. High-throughput screening (HTS) of diverse compound libraries against a wide panel of biological targets, such as enzymes and receptors, can provide initial leads.

Furthermore, the application of chemical proteomics and affinity-based methods holds immense promise. nih.gov For instance, immobilizing 2,4-dichloro-N-(4-chlorophenyl)benzamide or its derivatives on a solid support would enable the capture and subsequent identification of interacting proteins from cell lysates using mass spectrometry. This approach can provide direct evidence of physical interactions within a complex biological system.

Another powerful strategy is the use of photoaffinity labeling. enamine.netnih.govnih.gov By chemically modifying the benzamide (B126) scaffold with a photoreactive group, researchers can create probes that, upon photoactivation, covalently bind to their targets. nih.gov Subsequent proteomic analysis can then identify these "tagged" proteins, offering a snapshot of the compound's direct binding partners in a cellular context. nih.govrsc.org

The identification of novel targets will not only clarify the compound's mode of action but also open up new therapeutic avenues. For example, if the compound is found to modulate a previously undrugged protein involved in a disease pathway, it could represent a first-in-class therapeutic agent.

Development of Advanced Synthetic Strategies for Enhanced Activity and Selectivity

The development of advanced synthetic strategies is paramount for generating derivatives of 2,4-dichloro-N-(4-chlorophenyl)benzamide with improved biological activity, selectivity, and pharmacokinetic properties. While traditional methods for amide bond formation are well-established, modern synthetic organic chemistry offers a plethora of innovative techniques to functionalize the benzamide core in a more efficient and targeted manner. researchgate.netresearchgate.netresearchgate.net

One of the most promising areas is the application of late-stage C-H functionalization. researchgate.netresearchgate.netsnnu.edu.cnrsc.org This powerful technique allows for the direct modification of carbon-hydrogen bonds on the aromatic rings of the benzamide scaffold, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net This approach can be used to introduce a wide variety of substituents, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, palladium-catalyzed C-H arylation could be employed to introduce different aryl groups, potentially modulating the compound's binding affinity and selectivity for its biological target(s). acs.org

Furthermore, the use of transition-metal catalysis, such as nickel-catalyzed cross-coupling reactions, can facilitate the synthesis of complex benzamide derivatives with high precision and efficiency. researchgate.netuzh.chnih.gov These methods can be employed to construct novel carbon-carbon and carbon-heteroatom bonds, leading to the creation of molecules with unique three-dimensional structures that may exhibit enhanced biological properties.

The exploration of diverse synthetic routes will be instrumental in optimizing the therapeutic profile of 2,4-dichloro-N-(4-chlorophenyl)benzamide. By systematically modifying its structure, researchers can fine-tune its activity, improve its selectivity to minimize off-target effects, and enhance its drug-like properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the cellular response to 2,4-dichloro-N-(4-chlorophenyl)benzamide can be achieved through the integration of multi-omics data. This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's effects on various cellular processes and pathways. nih.govnih.govastrazeneca.comfrontiersin.org

By treating cells or model organisms with the compound and subsequently analyzing the changes in the transcriptome, proteome, and metabolome, researchers can identify downstream effects and gain insights into its mechanism of action. mdpi.comrsc.orgdovepress.commdpi.com For example, transcriptomic analysis can reveal changes in gene expression, highlighting pathways that are modulated by the compound. Proteomic analysis can identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function. Metabolomic studies can uncover alterations in metabolic pathways, which are often perturbed in disease states and by drug treatment. mdpi.com

The true power of this approach lies in the integration of these different omics datasets. nih.govnih.govnih.gov By combining information from multiple molecular levels, it is possible to construct detailed models of the compound's mechanism of action and to identify potential biomarkers of its activity. frontiersin.org For instance, an integrated analysis might reveal that the compound binds to a specific enzyme (identified through proteomics), leading to a change in the abundance of a particular metabolite (detected through metabolomics), which in turn alters the expression of genes in a related pathway (observed in the transcriptome).

This comprehensive mechanistic understanding is invaluable for both basic research and drug development. It can help to validate the compound's biological target, identify potential off-target effects, and provide a basis for patient stratification in future clinical studies. mdpi.com

Exploration of 2,4-dichloro-N-(4-chlorophenyl)benzamide as a Research Tool in Chemical Biology

Beyond its potential as a therapeutic agent, 2,4-dichloro-N-(4-chlorophenyl)benzamide and its derivatives can be valuable research tools in chemical biology. nih.govnih.gov By serving as a scaffold for the development of chemical probes, this compound can be used to investigate the function of its biological targets and to explore complex biological pathways. nih.govacs.orgrsc.org

A key application is the development of probes for target engagement studies. nih.govnih.govacs.org By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the benzamide structure, researchers can create tools to visualize the compound's localization within cells and to confirm its binding to the intended target. nih.gov For example, a fluorescently labeled version of the compound could be used in microscopy studies to determine its subcellular distribution.

Furthermore, the benzamide scaffold can be modified to create photoaffinity probes, as mentioned earlier, for the identification of binding partners. enamine.netnih.govnih.govrsc.orgresearchgate.net These probes are invaluable for target deconvolution and for mapping protein-ligand interactions in a native cellular environment.

The development of such chemical probes will not only advance our understanding of the biology surrounding 2,4-dichloro-N-(4-chlorophenyl)benzamide but will also provide the broader scientific community with valuable tools for studying a range of biological processes. These probes can be used to validate new drug targets, to screen for other small molecules that bind to the same target, and to investigate the role of the target protein in health and disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(4-chlorophenyl)benzamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via condensation of substituted benzoyl chlorides with aromatic amines. For example, refluxing 2,4-dichlorobenzoyl chloride with 4-chloroaniline in ethanol, followed by acid catalysis (e.g., glacial acetic acid), yields the target amide. Pressure reduction and solvent evaporation are critical for isolating the product . Optimization may involve adjusting molar ratios, reaction time (e.g., 4–6 hours), and solvent polarity to improve yield and purity.

Q. How can researchers confirm the structural integrity of synthesized 2,4-dichloro-N-(4-chlorophenyl)benzamide?

- Structural validation requires a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify aromatic proton environments and carbonyl resonance (~168–170 ppm for the amide group) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the molecular formula .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, ensuring geometric accuracy (e.g., amide bond planarity) .

Q. What purification methods are recommended for isolating 2,4-dichloro-N-(4-chlorophenyl)benzamide?

- Recrystallization using ethanol or ethyl acetate is standard. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) may be employed .

Advanced Research Questions

Q. How does 2,4-dichloro-N-(4-chlorophenyl)benzamide interact with bacterial enzymes, and what experimental assays validate its mechanism?

- The compound may inhibit bacterial proliferation by targeting enzymes like acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis. Validate via:

- Enzyme Inhibition Assays : Measure IC values using purified PPTases and fluorogenic substrates .

- Microbiological Studies : Assess minimum inhibitory concentrations (MICs) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Molecular Docking : Simulate binding interactions with enzyme active sites (e.g., PyMOL, AutoDock) .

Q. What strategies resolve contradictions in reported biochemical pathway data for this compound?

- Contradictions (e.g., conflicting IC values or off-target effects) require:

- Dose-Response Replication : Validate results across independent labs using standardized protocols .

- Pathway-Specific Knockout Models : Use CRISPR-edited bacterial strains to isolate target enzyme contributions .

- Metabolomic Profiling : LC-MS/MS can identify downstream metabolites affected by the compound, clarifying pathway involvement .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl groups) on antibacterial activity using descriptors like logP and Hammett constants .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability and binding affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in development .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- HPLC-DAD/UV : Monitor hydrolytic or oxidative degradation under accelerated conditions (e.g., 40°C/75% RH) .

- LC-HRMS : Identify degradation products via exact mass matching and fragmentation libraries .

Q. How should researchers design experiments to evaluate synergistic effects with existing antibiotics?

- Checkerboard Assays : Determine fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5), additive (0.5–1), or antagonistic (>1) interactions .

- Time-Kill Curves : Quantify bacterial viability over 24 hours in combination vs. monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products